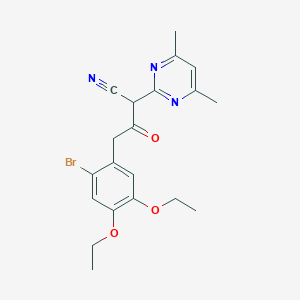
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide, also known as FLT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLT is a thiochromene derivative that has been synthesized through a series of chemical reactions. In
Mecanismo De Acción
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide is not fully understood, but it has been suggested that N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has also been shown to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide research, including the development of more potent and selective N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide analogs, the identification of novel molecular targets for N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide, and the evaluation of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide and to determine its potential clinical applications in various diseases.
In conclusion, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide involves a series of chemical reactions that start with the condensation of 8-fluoro-3,4-dihydro-2H-thiochromen-4-ol with 2-chloro-N-(4-morpholinyl)benzamide in the presence of a base. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to obtain N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide.
Aplicaciones Científicas De Investigación
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Propiedades
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-16-6-3-5-14-17(8-13-26-19(14)16)22-20(24)15-4-1-2-7-18(15)23-9-11-25-12-10-23/h1-7,17H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBGMRRKEYWWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3=CC=CC=C3N4CCOCC4)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)

![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)

